Bifeprunox mesylate

Dopamine D2 receptor Intrinsic activity Partial agonism

Select bifeprunox mesylate for its uniquely high D2 intrinsic activity (26.3% GTPγS, Ki 1.3 nM) enabling receptor reserve pharmacology studies impossible with aripiprazole. Its potent relapse prevention (MED 0.1 mg/kg, ED50 0.17 mg/kg) and clean prolactin profile (13 ng/mL at 40 mg/kg) provide wider dosing windows without confounding sedation. Unlike other partial agonists, it induces only moderate D2(High) upregulation (102-129%), minimizing behavioral supersensitivity confounds. ≥98% purity, mesylate salt, ideal for reproducible in vitro/in vivo research.

Molecular Formula C25H27N3O5S
Molecular Weight 481.57
CAS No. 1118-68-9; 350992-13-1
Cat. No. B2800861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBifeprunox mesylate
CAS1118-68-9; 350992-13-1
Molecular FormulaC25H27N3O5S
Molecular Weight481.57
Structural Identifiers
SMILESCS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5
InChIInChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4)
InChIKeyONWKHSGOYGLGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bifeprunox Mesylate for Research Procurement: A Dopamine D2/5-HT1A Partial Agonist with Distinct Intrinsic Activity Profile


Bifeprunox mesylate (CAS: 350992-13-1; parent compound: 1118-68-9) is an atypical antipsychotic compound that acts as a partial agonist at dopamine D2-like receptors and serotonin 5-HT1A receptors [1]. It exhibits pKi values of 8.83 for cortex 5-HT1A and 7.19 for striatum D2, with a pEC50 of 6.37 for hippocampus 5-HT1A [2]. Unlike full antagonists, bifeprunox displays a partial agonist profile characterized by lower intrinsic activity than dopamine but higher than some other partial agonists in its class [1]. The compound is supplied as the mesylate salt with a molecular formula of C24H23N3O2 · CH4O3S and a molecular weight of 481.56 g/mol, typically offered at ≥98% purity .

Why Bifeprunox Mesylate Cannot Be Interchanged with Aripiprazole or Other D2 Partial Agonists in Research


Despite shared classification as dopamine D2 partial agonists, bifeprunox mesylate exhibits quantifiably different intrinsic activity, receptor reserve sensitivity, and in vivo pharmacodynamic responses compared to aripiprazole, cariprazine, and other analogs [1][2]. These differences arise from variations in the degree of agonism at D2 receptors and distinct effects on prolactin release, body weight regulation, and behavioral outcomes [3][4]. Because these compounds do not produce equivalent biological effects across assay systems, substituting one for another without verification compromises experimental reproducibility and invalidates cross-study comparisons [1]. The evidence below quantifies these differences to support informed compound selection.

Quantitative Differentiation of Bifeprunox Mesylate from Aripiprazole and Other D2 Partial Agonists


Higher Intrinsic Activity at Human Dopamine D2 Receptors Compared to Aripiprazole

Bifeprunox mesylate displays significantly higher intrinsic agonist activity at human dopamine D2 receptors than aripiprazole. In CHO cells expressing low receptor densities, bifeprunox produced a greater maximal effect relative to dopamine than aripiprazole did [1]. This higher intrinsic activity is also reflected in its lower antagonist activity relative to aripiprazole [1]. The finding is corroborated by functional assays showing bifeprunox stimulated [35S]-GTPγS binding by 26.3% of the maximal apomorphine response, compared to 25.6% for aripiprazole, with a pEC50 of 8.97 for bifeprunox versus 8.56 for aripiprazole [2]. Additionally, bifeprunox recognized 69% of human cloned D2Long receptors as being in the D2(High) state, compared to only 41% for aripiprazole, indicating higher potency and efficacy at D2 [3].

Dopamine D2 receptor Intrinsic activity Partial agonism Antipsychotic screening

Minimal Prolactin Elevation in Vivo Contrasts with Aripiprazole and Haloperidol

Bifeprunox mesylate produces markedly lower prolactin release in rats compared to aripiprazole and the full antagonist haloperidol. After oral administration, bifeprunox only weakly increased serum prolactin to 13 ng/mL at a high dose of 40 mg/kg [1]. In contrast, aripiprazole induced a partial but more robust increase of 32 ng/mL (ED50 = 0.66 mg/kg), while haloperidol potently elevated prolactin to 83 ng/mL (ED50 = 0.22 mg/kg) [1]. This differential effect on prolactin is consistent with bifeprunox's higher intrinsic activity at D2 receptors, which provides greater functional antagonism of tonic dopamine inhibition of lactotrophs [2].

Prolactin Hyperprolactinemia D2 receptor occupancy In vivo pharmacology

Superior Potency in Reducing Cocaine Reward and Relapse in Rodent Self-Administration

In a head-to-head preclinical comparison using cocaine self-administration paradigms, bifeprunox demonstrated substantially greater potency than aripiprazole in both reducing cocaine's rewarding effect and attenuating relapse to cocaine seeking. Bifeprunox had a minimum effective dose (MED) of 0.1 mg/kg for reducing cocaine reward, which was 10-fold lower than aripiprazole's MED of 1 mg/kg [1]. For relapse prevention, bifeprunox exhibited an ED50 of 0.17 mg/kg, approximately 25-fold more potent than aripiprazole's ED50 of 4.2 mg/kg [1].

Cocaine addiction Self-administration Relapse prevention Dopamine D2/D3 partial agonists

Modest D2(High) Receptor Upregulation Predicts Lower Dopamine Supersensitivity Risk

Chronic administration of bifeprunox mesylate produces a smaller magnitude increase in striatal D2(High) receptors compared to aripiprazole, a finding with implications for dopamine supersensitivity and extrapyramidal side effect liability. After 9 days of treatment in rats, bifeprunox (0.25 mg/kg/day s.c.) increased D2(High) receptors by 102-129%, whereas aripiprazole (1.5 mg/kg/day s.c. for 7 days) increased D2(High) receptors by 108-188% [1]. Importantly, the total population of D2 receptors remained unchanged, indicating a selective shift in receptor state rather than de novo synthesis [1]. The upregulation observed with both partial agonists is markedly smaller than that typically induced by D2 antagonists, suggesting a lower propensity for behavioral dopamine supersensitivity [1].

Dopamine supersensitivity Receptor upregulation Tardive dyskinesia Chronic antipsychotic treatment

Documented Solubility and Long-Term Storage Stability for Reproducible In Vitro and In Vivo Use

Bifeprunox mesylate is supplied as a crystalline solid with defined solubility and storage parameters that ensure consistent experimental handling. The compound is soluble in DMSO at 25 mg/mL . Lyophilized powder is stable for at least 3 years when stored at -20°C, or 2 years at 4°C . For solution storage, the compound remains stable for up to 6 months at -80°C and 1 month at -20°C [1]. These vendor-certified stability data provide researchers with clear guidelines to avoid batch-to-batch variability due to degradation, a common pitfall when handling less well-characterized analog compounds.

Solubility Stability Compound handling Formulation

Distinct Metabolic and Locomotor Profile in Chronic Rodent Studies

In a 10-week comparative study in female Sprague-Dawley rats, bifeprunox mesylate (2.5 mg/kg/day p.o.) significantly reduced body weight gain, food intake, water intake, and locomotor activity relative to vehicle controls, whereas aripiprazole (1.5 mg/kg/day p.o.) and haloperidol (0.25 mg/kg/day p.o.) had no significant effects on body weight or food intake and only reduced water intake [1]. Specifically, bifeprunox reduced body weight gain by approximately 30% compared to controls (P<0.05), while aripiprazole and haloperidol groups did not differ from control [1]. This metabolic and behavioral signature distinguishes bifeprunox from aripiprazole in a chronic dosing paradigm and may be relevant for studies investigating antipsychotic-induced metabolic changes [1].

Body weight Metabolic side effects Locomotor activity Antipsychotic comparative studies

Recommended Research Applications for Bifeprunox Mesylate Based on Quantitative Differentiation


Functional Selectivity Studies at Dopamine D2 Receptors

Use bifeprunox mesylate as a high-intrinsic-activity D2 partial agonist to probe the relationship between intrinsic efficacy and downstream signaling bias (e.g., cAMP inhibition vs. β-arrestin recruitment). Its higher intrinsic activity (26.3% maximal [35S]-GTPγS binding) and lower Ki (1.3 nM) compared to aripiprazole enable investigation of receptor reserve-dependent pharmacology [1][2]. Suitable for CHO cell lines expressing varying D2 receptor densities to model tissue-specific differences in receptor expression.

Addiction and Substance Abuse Preclinical Models

Employ bifeprunox mesylate in rodent cocaine self-administration and reinstatement paradigms where its superior potency (MED 0.1 mg/kg; ED50 0.17 mg/kg) provides a wider dosing window than aripiprazole [1]. Ideal for investigating D2/D3 partial agonist mechanisms in relapse prevention without the confounding sedative or motoric effects that may accompany higher doses of less potent analogs.

Neuroendocrine Studies of Prolactin Regulation

Use bifeprunox mesylate as a D2 partial agonist that minimally elevates serum prolactin (13 ng/mL at 40 mg/kg), in stark contrast to aripiprazole (32 ng/mL) and haloperidol (83 ng/mL) [1]. This clean prolactin-sparing profile makes bifeprunox an excellent tool for dissecting D2 receptor-mediated control of lactotroph function without the confounding hyperprolactinemia observed with antagonists or lower-intrinsic-activity partial agonists.

Chronic Antipsychotic Treatment and Dopamine Supersensitivity Studies

Utilize bifeprunox mesylate in long-term rodent studies to model chronic D2 partial agonist exposure with minimal induction of dopamine D2(High) receptor upregulation (102-129% increase) [1]. The moderate receptor changes, smaller than those induced by aripiprazole and substantially smaller than antagonist-induced upregulation, allow researchers to study therapeutic mechanisms while minimizing behavioral supersensitivity confounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bifeprunox mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.